Product packaging for 2-[4-(Sec-butyl)phenoxy]acetohydrazide(Cat. No.:CAS No. 671793-54-7)

2-[4-(Sec-butyl)phenoxy]acetohydrazide

Cat. No.: B2682103
CAS No.: 671793-54-7
M. Wt: 222.288
InChI Key: LHAGSMCHWJZCGT-UHFFFAOYSA-N
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Description

2-[4-(Sec-butyl)phenoxy]acetohydrazide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.288. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B2682103 2-[4-(Sec-butyl)phenoxy]acetohydrazide CAS No. 671793-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-9(2)10-4-6-11(7-5-10)16-8-12(15)14-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAGSMCHWJZCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Sec Butyl Phenoxy Acetohydrazide and Its Analogues

Precursor Synthesis Strategies: Alkylation of Phenolic Substrates

The primary route to synthesizing the precursor for 2-[4-(sec-butyl)phenoxy]acetohydrazide involves the alkylation of a phenolic substrate, specifically 4-sec-butylphenol (B1210997). This transformation is typically achieved through the Williamson ether synthesis, a well-established and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

For the synthesis of the immediate precursor, ethyl 2-[4-(sec-butyl)phenoxy]acetate, 4-sec-butylphenol is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. ajgreenchem.commdpi.com The phenolic hydroxyl group is first deprotonated using a suitable base. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH). ajgreenchem.commiracosta.educhemistrytalk.org The resulting 4-sec-butylphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide ion to form the desired ether linkage. wikipedia.orgbyjus.com

The general reaction scheme is as follows:

Deprotonation: 4-sec-butylphenol + Base → 4-sec-butylphenoxide ion

Nucleophilic Substitution (SN2): 4-sec-butylphenoxide ion + Ethyl haloacetate → Ethyl 2-[4-(sec-butyl)phenoxy]acetate + Halide salt

This method is highly effective because primary alkyl halides, like ethyl chloroacetate, are excellent substrates for SN2 reactions and are less prone to side reactions like elimination. masterorganicchemistry.combyjus.com

The formation of the acetate (B1210297) linkage in the precursor molecule, ethyl 2-[4-(sec-butyl)phenoxy]acetate, is fundamentally an etherification process, specifically the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The mechanism is a classic SN2 pathway where the phenoxide ion performs a backside attack on the carbon atom bearing the halogen in the ethyl haloacetate. wikipedia.org

Key aspects of this esterification pathway include:

Reactants : The synthesis involves selecting the appropriate phenol (4-sec-butylphenol) and an alkylating agent containing the ester group (ethyl chloroacetate or bromoacetate).

Base and Solvent : The choice of base and solvent is crucial for the reaction's success. A base like potassium carbonate is often used in a polar aprotic solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF). mdpi.comnih.gov These solvents facilitate the dissolution of the reactants and promote the SN2 mechanism. chemistrytalk.org Alternatively, strong bases like sodium hydride (NaH) can be used in anhydrous solvents like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Reaction Conditions : The reaction is typically carried out by stirring the mixture of the phenol, base, and alkylating agent at an elevated temperature, often under reflux, for several hours to ensure the reaction goes to completion. mdpi.comnih.gov Progress can be monitored using techniques like thin-layer chromatography (TLC).

An alternative, though less direct, pathway could involve the initial synthesis of 2-[4-(sec-butyl)phenoxy]acetic acid, followed by a Fischer esterification with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. google.com However, the direct alkylation of 4-sec-butylphenol is generally more common and efficient.

Hydrazinolysis Approaches for Acetohydrazide Formation

The conversion of the precursor ester, ethyl 2-[4-(sec-butyl)phenoxy]acetate, into the final product, this compound, is accomplished through hydrazinolysis. This reaction involves the treatment of the ester with hydrazine (B178648), most commonly in the form of hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). ajgreenchem.comajgreenchem.com

The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group (-OEt) of the ester to form the more stable hydrazide. researchgate.net Ethanol is typically used as the solvent for this transformation, and the reaction mixture is often heated under reflux to increase the reaction rate. ajgreenchem.com Upon completion, the desired acetohydrazide product often precipitates from the solution upon cooling and can be isolated through filtration.

Table 1: Summary of Synthetic Steps for this compound

StepReaction TypeStarting MaterialsKey ReagentsProduct
1Williamson Ether Synthesis4-sec-butylphenol, Ethyl chloroacetateK₂CO₃, AcetoneEthyl 2-[4-(sec-butyl)phenoxy]acetate
2HydrazinolysisEthyl 2-[4-(sec-butyl)phenoxy]acetateHydrazine Hydrate, EthanolThis compound

To maximize the yield and purity of this compound, several reaction parameters in the hydrazinolysis step can be optimized:

Molar Ratio of Reactants : An excess of hydrazine hydrate is often used to ensure the complete consumption of the starting ester, driving the reaction equilibrium towards the product side. A molar ratio of 1.5 to 3 equivalents of hydrazine hydrate per equivalent of ester is common.

Solvent : Ethanol is a widely used solvent as it effectively dissolves both the ester and hydrazine hydrate, and the byproduct (ethanol) does not introduce impurities. Methanol can also be employed. researchgate.net

Temperature : The reaction is typically conducted at the reflux temperature of the solvent (e.g., ~78 °C for ethanol) to accelerate the conversion. Lower temperatures would result in significantly longer reaction times.

Reaction Time : The duration of the reaction is critical. It must be long enough for complete conversion of the ester but not so long that potential side reactions or degradation of the product occurs. Monitoring the reaction by TLC is essential to determine the optimal stopping point.

Work-up Procedure : The method of isolation and purification is vital. Cooling the reaction mixture often induces crystallization of the product, which can then be collected by filtration and washed with a cold solvent (like ethanol or water) to remove residual hydrazine hydrate and other soluble impurities.

The hydrazinolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack : The terminal nitrogen atom of the hydrazine molecule, which has a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl 2-[4-(sec-butyl)phenoxy]acetate.

Formation of a Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Collapse of the Intermediate and Elimination : The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the ethoxide ion (CH₃CH₂O⁻) is expelled as a leaving group.

Proton Transfer : The expelled ethoxide ion is a strong base and will deprotonate the newly formed protonated hydrazide or another hydrazine molecule, yielding the final neutral acetohydrazide product and ethanol.

This mechanism is favored due to the high nucleophilicity of hydrazine, a phenomenon sometimes referred to as the alpha effect.

Derivatization Strategies for Structural Modification

The this compound molecule possesses a reactive hydrazide functional group (-CONHNH₂) that serves as a versatile handle for further structural modifications. mdpi.com This allows for the synthesis of a wide array of analogues. The terminal -NH₂ group is nucleophilic and can react with various electrophiles. Common derivatization strategies include reactions with aldehydes and ketones to form hydrazones, or with other carbonyl compounds to synthesize various heterocyclic systems. mdpi.comnih.gov

A primary strategy for modifying the acetohydrazide structure is through acylation of the terminal nitrogen atom. This N-substitution is readily achieved by reacting this compound with acylating agents. chemicalpapers.com

Acylating Agents : The most common acylating agents are acyl chlorides (R-COCl) and acid anhydrides ((R-CO)₂O). nih.govphysicsandmathstutor.com Acyl chlorides are particularly reactive. physicsandmathstutor.com

Reaction Conditions : The acylation reaction is typically carried out in an inert solvent, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid (HCl) byproduct generated when using an acyl chloride. nih.gov

Products : The reaction results in the formation of an N,N'-diacylhydrazine derivative (also known as a 1,2-diacylhydrazine). For instance, reacting this compound with acetyl chloride would yield N'-acetyl-2-[4-(sec-butyl)phenoxy]acetohydrazide.

This approach allows for the introduction of a wide variety of acyl groups, enabling systematic modification of the molecule's properties for various research applications.

Schiff Base Formation for Imine Derivatization

The reaction of this compound with various aldehydes and ketones is a common and efficient method for the synthesis of a wide array of Schiff bases (imines). This condensation reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. mdpi.comresearchgate.net

The general reaction scheme involves refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. researchgate.netmdpi.com The choice of solvent is crucial and is typically a lower alcohol such as ethanol or methanol. sciencepublishinggroup.com

Table 1: Reaction Conditions for Schiff Base Formation

Reactants Solvent Catalyst Reaction Condition
This compound, Aldehyde Ethanol Glacial Acetic Acid Reflux
This compound, Ketone Methanol Formic Acid Stirring at RT

Detailed research findings indicate that the reaction proceeds smoothly with a variety of aromatic and heteroaromatic aldehydes. mdpi.com The presence of electron-donating or electron-withdrawing substituents on the aromatic ring of the aldehyde can influence the reaction rate and the electronic properties of the resulting Schiff base. For instance, the synthesis of phenoxyacetohydrazide Schiff bases with various substituted aromatic aldehydes has been reported to yield products with good purity and yield. mdpi.com

Cyclization Reactions for Heterocyclic Scaffolds

The versatile structure of this compound and its Schiff base derivatives makes them excellent precursors for the synthesis of a variety of heterocyclic compounds. researchgate.net These cyclization reactions are pivotal in medicinal chemistry as they lead to the formation of rigid cyclic structures, which are often found in biologically active molecules. numberanalytics.com

One common strategy involves the intramolecular cyclization of Schiff bases derived from this compound. For example, reaction with chloroacetyl chloride can lead to the formation of azetidin-2-ones. Another approach is the reaction with thioglycolic acid to yield thiazolidin-4-ones. These cyclization reactions typically require specific reagents and reaction conditions to promote the desired ring closure.

Furthermore, the hydrazide moiety itself can participate in cyclization reactions. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazolethiones. These reactions expand the chemical space accessible from the this compound starting material. The development of transition-metal-catalyzed intramolecular cyclization reactions has also opened new avenues for the synthesis of medium-sized heterocycles. mdpi.com

Table 2: Examples of Cyclization Reactions

Starting Material Reagent Heterocyclic Product
This compound Schiff Base Chloroacetyl Chloride Azetidin-2-one
This compound Schiff Base Thioglycolic Acid Thiazolidin-4-one
This compound Carbon Disulfide/KOH Oxadiazole-thione

Purification and Isolation Techniques for High-Purity Samples

The isolation and purification of this compound and its analogues are critical steps to obtain high-purity samples suitable for further chemical reactions and biological testing. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and thermal stability.

Chromatographic Separations (e.g., Column Chromatography, TLC, HPLC)

Chromatographic techniques are widely employed for the purification of this compound derivatives due to their high resolving power.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of reactions and for determining the appropriate solvent system for column chromatography. researchgate.net For aromatic hydrazones and hydrazines, a mixture of polar and non-polar solvents, such as ethyl acetate and hexane, is often used as the mobile phase. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. chromatographyonline.commdpi.com

Column Chromatography: This technique is used for the preparative scale purification of the target compounds. A slurry of the stationary phase (e.g., silica gel) is packed into a column, and the crude product is loaded onto the top. The eluting solvent (mobile phase) is then passed through the column, and the separated components are collected in fractions. The choice of the mobile phase is guided by the TLC results.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation efficiency and is used for both analytical and preparative purposes. nih.gov Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common method for the purification of aromatic hydrazide derivatives. nih.gov

Table 3: Chromatographic Conditions

Technique Stationary Phase Mobile Phase Example Application
TLC Silica Gel F254 Ethyl Acetate / Hexane (3:7) Reaction Monitoring
Column Chromatography Silica Gel (60-120 mesh) Gradient of Ethyl Acetate in Hexane Preparative Purification
HPLC C18 Acetonitrile / Water with 0.1% TFA Analytical & Preparative

Recrystallization and Solvent Selection Principles

Recrystallization is a powerful technique for the purification of crystalline solids. mnstate.edu The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. researchgate.net

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should be either highly soluble or insoluble in the solvent at all temperatures.

For phenoxyacetohydrazide derivatives, common solvents for recrystallization include ethanol, methanol, and mixtures of solvents such as ethanol-water or acetone-water. reddit.comresearchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, leading to the formation of crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration and washed with a small amount of cold solvent. rochester.edu

Table 4: Common Recrystallization Solvents

Compound Type Good Solvent(s) Poor Solvent(s) Common Solvent Pair(s)
Aromatic Hydrazides Ethanol, Acetone Water, Hexane Ethanol/Water, Acetone/Hexane
Schiff Bases Dichloromethane Pentane, Ether Dichloromethane/Hexane

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-[4-(sec-butyl)phenoxy]acetohydrazide, the proton spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy ring, the protons of the sec-butyl group, the methylene (B1212753) protons of the acetohydrazide moiety, and the amine protons. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (singlet, doublet, triplet, quartet, multiplet) would reveal the number of adjacent protons, following the n+1 rule. For instance, the CH group of the sec-butyl substituent would likely appear as a multiplet due to coupling with the adjacent CH₃ and CH₂ groups. docbrown.info

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A distinct signal is expected for each chemically non-equivalent carbon atom. The chemical shifts in the ¹³C NMR spectrum would differentiate between the aromatic carbons, the aliphatic carbons of the sec-butyl group, the methylene carbon adjacent to the ether oxygen, and the carbonyl carbon of the hydrazide group.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C NMR Chemical Shift (δ, ppm)
CH₃ (sec-butyl)~ 0.9Triplet~ 12
CH₂ (sec-butyl)~ 1.6Multiplet~ 31
CH (sec-butyl)~ 2.6Multiplet~ 41
CH₃ (sec-butyl, other)~ 1.2Doublet~ 22
Aromatic CH (ortho to O)~ 6.9Doublet~ 114
Aromatic CH (meta to O)~ 7.2Doublet~ 128
O-CH₂~ 4.5Singlet~ 67
C=O--~ 168
NH~ 8.0Broad Singlet-
NH₂~ 4.1Broad Singlet-
Aromatic C-O--~ 156
Aromatic C-sec-butyl--~ 141

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure. nih.gov

Key diagnostic peaks would include:

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group, and a separate band for the secondary amide (-NH-) group.

C=O Stretching: A strong absorption band, typically around 1650-1680 cm⁻¹, characteristic of the carbonyl group in the hydrazide moiety. nih.gov

C-O-C Stretching: Bands in the 1250-1000 cm⁻¹ region indicating the presence of the aryl ether linkage.

Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ range.

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine)Stretching3200-3400Medium
N-H (Amide)Stretching~3200Medium
C-H (Aromatic)Stretching3000-3100Medium-Weak
C-H (Aliphatic)Stretching2850-2960Medium-Strong
C=O (Amide I)Stretching1650-1680Strong
N-H (Amide II)Bending1510-1550Medium
C=C (Aromatic)Stretching1450-1600Medium
C-O (Ether)Stretching1200-1260 (asymmetric)Strong

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For this compound, with a molecular formula of C₁₂H₁₈N₂O₂, the expected molecular weight is approximately 222.29 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z ≈ 222. The fragmentation pattern would likely involve characteristic cleavages of the molecule. Key expected fragments could include:

Loss of the hydrazide group (-NHNH₂) leading to a fragment corresponding to the [M - 31]⁺ ion.

Cleavage of the ether bond, resulting in ions corresponding to the sec-butylphenol radical cation and the acetohydrazide moiety.

Fragmentation of the sec-butyl group, showing successive losses of methyl (-15) and ethyl (-29) groups.

Hypothetical Fragmentation Data

m/z Value Possible Fragment Identity Notes
222[C₁₂H₁₈N₂O₂]⁺Molecular Ion (M⁺)
165[C₁₀H₁₃O]⁺Loss of ·CONHNH₂
149[C₁₀H₁₃O]⁺Cleavage at the ether bond (sec-butylphenoxyl radical)
135[C₉H₁₁O]⁺Loss of CH₃ from the sec-butyl group of the phenoxyl fragment
73[CH₂CONHNH₂]⁺Acetohydrazide fragment

Elemental Analysis (EA) for Stoichiometric Composition Verification

Elemental analysis (EA) is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for verifying the empirical and molecular formula. For this compound (C₁₂H₁₈N₂O₂), the theoretical elemental composition can be calculated. An experimental result that matches these theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence for the compound's purity and proposed formula.

Theoretical Elemental Composition

Element Symbol Theoretical Percentage (%)
CarbonC64.84
HydrogenH8.16
NitrogenN12.60
OxygenO14.39

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov This analysis would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydrazide N-H and C=O groups, which dictate the crystal packing arrangement. nih.govnih.gov

Advanced Hyphenated Techniques in Reaction Monitoring and Purity Assessment

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are invaluable for monitoring reaction progress and assessing the purity of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a reaction mixture by liquid chromatography and then detects them by mass spectrometry. It is highly effective for monitoring the conversion of starting materials to this compound and for identifying any byproducts or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are sufficiently volatile and thermally stable, GC-MS can be used to assess purity. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for identification.

These techniques provide a powerful combination of separation and detection, ensuring the identity and purity of the target compound with high confidence.

Computational and Theoretical Investigations of 2 4 Sec Butyl Phenoxy Acetohydrazide

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

No specific studies detailing quantum chemical calculations for 2-[4-(sec-butyl)phenoxy]acetohydrazide were identified.

Density Functional Theory (DFT) Studies for Ground State Geometries

There are no available research findings that utilize Density Functional Theory (DFT) to determine the ground state geometry of this compound. Such studies would typically involve the use of various functionals and basis sets to predict molecular structures, bond lengths, and angles.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is crucial for predicting the compound's reactivity, kinetic stability, and electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Stability

There is no evidence of molecular dynamics simulations being performed to analyze the conformational landscape and stability of this compound. These simulations are instrumental in understanding the dynamic behavior of molecules over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (if applied to non-clinical targets)

No Quantitative Structure-Activity Relationship (QSAR) models for this compound have been described in the literature for non-clinical targets.

Descriptor Selection and Calculation

Information regarding the selection and calculation of molecular descriptors for this compound in the context of QSAR modeling is not available.

Statistical Validation of QSAR Models

As no QSAR models have been reported, there is no information on their statistical validation for this specific compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. igi-global.com This technique is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site. Although specific molecular docking studies focusing on this compound with non-clinical targets are not extensively detailed in publicly available literature, the principles and applications of such studies are well-established for analogous compounds containing hydrazide moieties. nih.govnih.gov These studies often explore interactions with targets like the epidermal growth factor receptor (EGFR) and G-quadruplex DNA structures, which are relevant in anticancer research. nih.govnih.gov

Principles of Docking Algorithms and Scoring Functions

The process of molecular docking involves two main components: a search algorithm and a scoring function. nih.govgithub.io The search algorithm generates a variety of possible conformations (poses) of the ligand within the receptor's binding site. igi-global.com The scoring function then evaluates these poses and ranks them based on their predicted binding affinity. igi-global.com

Docking Algorithms:

Docking algorithms are computational procedures used to explore the conformational space of a ligand-receptor complex. github.io The goal is to identify the most stable binding mode. github.io These algorithms can be broadly categorized as follows:

Systematic or Search Algorithms: These methods systematically explore the ligand's conformational space.

Stochastic Algorithms: These algorithms introduce random changes to the ligand's position and conformation. Examples include Monte Carlo and genetic algorithms. github.io

Simulation-Based Algorithms: Molecular dynamics simulations can be used to explore the dynamic nature of the ligand-receptor interactions. github.io

Scoring Functions:

Scoring functions are mathematical models used to estimate the binding free energy of a ligand-receptor complex. wikipedia.org They are crucial for ranking the different poses generated by the search algorithm. nih.gov Scoring functions can be classified into several types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the non-covalent interactions, such as van der Waals and electrostatic interactions, between the ligand and the receptor. igi-global.com

Empirical Scoring Functions: These functions are based on a set of weighted energy terms derived from experimental binding data. igi-global.com They often include terms for hydrogen bonds, ionic interactions, hydrophobic effects, and conformational entropy.

Knowledge-Based Scoring Functions: These functions derive statistical potentials from the analysis of experimentally determined structures of ligand-receptor complexes. igi-global.com

Consensus Scoring: This approach combines the results from multiple scoring functions to improve the accuracy of the binding affinity prediction. igi-global.com

The choice of docking algorithm and scoring function depends on the specific biological question being addressed and the computational resources available. The table below summarizes the key characteristics of different scoring functions.

Scoring Function TypePrincipleStrengthsLimitations
Force-Field-Based Sum of non-covalent interaction energies (van der Waals, electrostatic).Good for pose prediction.Can be computationally expensive.
Empirical Weighted sum of energy terms based on experimental data.Fast and widely used.Accuracy depends on the training set.
Knowledge-Based Statistical potentials derived from known protein-ligand structures.Can capture complex interactions.Performance is dependent on the quality and diversity of the structural database.
Consensus Combination of multiple scoring functions.Often improves prediction accuracy.Can be more complex to implement.

Binding Site Analysis and Interaction Profiling

Following the docking simulation, a detailed analysis of the binding site and the interactions between the ligand and the receptor is performed. This analysis is crucial for understanding the molecular basis of the ligand's activity and for guiding further optimization. tjnpr.org For a compound like this compound, this would involve identifying the specific amino acid residues or nucleotides that form key interactions with the molecule.

The interaction profile typically includes the following types of non-covalent interactions:

Hydrogen Bonds: These are critical for the specificity of ligand binding. The hydrazide group in this compound, with its hydrogen bond donors and acceptors, would be expected to form hydrogen bonds with polar residues in the binding site.

Pi-Stacking Interactions: The phenyl ring in the molecule can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

The results of the binding site analysis are often visualized using molecular graphics software, which provides a 3D representation of the ligand-receptor complex and the key interactions. This visualization is essential for medicinal chemists to make informed decisions about modifying the ligand's structure to improve its binding affinity and selectivity.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry also offers powerful tools for predicting reaction pathways and analyzing transition states. These methods can provide valuable insights into the synthesis of a compound like this compound and its potential chemical transformations.

Predicting the most efficient synthetic route for a molecule is a significant challenge in chemistry. chemrxiv.org Modern computational approaches, such as the SynGPS algorithm, utilize knowledge graphs of chemical reactions to identify viable synthetic pathways. chemrxiv.org These algorithms can navigate through vast reaction networks to suggest potential routes, even in the presence of incomplete or imperfect data. chemrxiv.org For the synthesis of this compound, such tools could propose starting materials and reaction conditions, thereby accelerating the process of chemical synthesis.

Transition state analysis is another critical aspect of computational reaction chemistry. The transition state is a high-energy, transient molecular configuration that occurs during a chemical reaction as reactants are converted into products. By calculating the structure and energy of the transition state, chemists can understand the reaction mechanism and predict the reaction rate.

For a given reaction in the synthesis of this compound, computational methods like density functional theory (DFT) can be used to locate the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. This information can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis.

The following table outlines the key aspects of reaction pathway prediction and transition state analysis.

Computational MethodApplicationInsights Gained
Reaction Pathway Prediction (e.g., SynGPS) Identifying viable synthetic routes for a target molecule.Potential starting materials, reaction sequences, and overall synthesis strategy.
Transition State Analysis (e.g., DFT) Determining the mechanism and rate of a chemical reaction.Activation energy, reaction kinetics, and the influence of catalysts and reaction conditions.

Exploration of Biological Activities and Mechanistic Insights Excluding Clinical, Dosage, Safety

Cellular Pathway Modulation in Model Systems

There is a notable absence of published research investigating the impact of 2-[4-(sec-butyl)phenoxy]acetohydrazide on cellular pathways in in vitro models.

Impact on Signal Transduction Pathways (e.g., in vitro models)

No specific studies were identified that detail the effects of this compound on key signal transduction pathways, such as the MAP kinase, PI3K/Akt, or NF-κB signaling cascades, in any in vitro model system. Consequently, its mechanism of action at the level of intracellular signaling remains uncharacterized.

Gene Expression Regulation in in vitro Models

Comprehensive data from gene expression profiling studies, such as microarray or RNA-sequencing, following treatment of in vitro models with this compound are not available in the public domain. Therefore, its influence on the regulation of specific genes or gene networks is unknown.

Apoptosis and Cell Cycle Modulation at a Mechanistic Level (in vitro)

Detailed mechanistic studies on the ability of this compound to induce apoptosis or modulate the cell cycle are absent from the scientific literature. There is no available data from assays that would elucidate its effects on key proteins involved in these processes, such as caspases, Bcl-2 family members, cyclins, or cyclin-dependent kinases.

Structure-Activity Relationship (SAR) Investigations for Specific Biological Targets

Specific structure-activity relationship (SAR) studies for this compound are not documented in available research.

Systematic Modification of the Phenoxy Moiety and Acetohydrazide Linker

There are no published reports on the systematic chemical modification of the phenoxy ring or the acetohydrazide linker of this compound to investigate how these changes would affect its biological activity against any specific target.

Influence of Sec-butyl Group Stereochemistry on Activity

The sec-butyl group possesses a chiral center, allowing for the existence of (R)- and (S)-enantiomers. However, no studies have been found that synthesize these individual stereoisomers of this compound and evaluate their differential biological activities. The influence of this stereochemistry on its potential biological effects is therefore not understood.

Identification of Key Pharmacophoric Features

The precise pharmacophoric model for this compound is not extensively defined in publicly available literature. However, by examining the structure-activity relationships (SAR) of related hydrazide and phenoxyacetamide derivatives, key features essential for their biological activities can be inferred. A pharmacophore represents the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target.

The fundamental structure of this compound incorporates a phenoxy ring, an acetohydrazide linker, and a sec-butyl substituent. Each of these components is believed to contribute to its potential biological profile.

The Hydrazide Moiety (-CONHNH₂): This functional group is a critical feature in many biologically active compounds. The nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The hydrazide group is a key component of the antitubercular drug isoniazid, highlighting its importance in antimicrobial activity.

The Phenoxy Group: The presence of an aromatic ring suggests the potential for hydrophobic and π-π stacking interactions with target proteins. The oxygen linker provides a degree of conformational flexibility.

The sec-Butyl Substituent: This lipophilic group at the para position of the phenoxy ring is likely to influence the compound's pharmacokinetic properties, such as membrane permeability and distribution. The size and nature of substituents on the aromatic ring have been shown to be crucial for the antimicrobial activity of hydrazide-hydrazone derivatives, with both electron-donating and electron-withdrawing groups impacting efficacy.

An in-silico study on 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease identified hydrogen bond acceptors and hydrophobic features as key pharmacophoric elements for binding to the enzyme's active site. nih.gov While this study was on acetamides rather than acetohydrazides, it provides insight into the potential importance of these features within the broader class of phenoxy-containing compounds.

Table 1: Inferred Pharmacophoric Features of this compound and their Potential Roles

Pharmacophoric FeatureStructural ComponentPotential Role in Biological Activity
Hydrogen Bond Donor/AcceptorHydrazide moiety (-CONHNH₂)Interaction with active sites of target enzymes/receptors.
Aromatic/Hydrophobic RegionPhenoxy ringHydrophobic and π-π stacking interactions with biological targets.
Hydrophobic Groupsec-Butyl substituentEnhancement of lipophilicity, potentially improving cell membrane penetration.
Flexible LinkerEther linkage (-O-)Allows for optimal orientation of the molecule within a binding site.

Antimicrobial Activity Mechanistic Studies

The precise mechanisms by which this compound exerts its antimicrobial effects have not been specifically elucidated. However, research on structurally related hydrazides and phenoxyacetamide derivatives provides valuable insights into potential modes of action against various microbial pathogens.

Antibacterial Mechanisms of Action

Hydrazide derivatives have been investigated for their antibacterial properties, and several mechanisms of action have been proposed for this class of compounds. These mechanisms often involve the disruption of essential bacterial cellular processes.

One of the most well-understood mechanisms for a hydrazide-containing drug is that of isoniazid, which inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. While this is specific to mycobacteria, it highlights the potential for hydrazides to interfere with cell wall biosynthesis.

Studies on other hydrazide-hydrazone derivatives suggest that they may act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have indicated that these compounds can bind to the active site of DNA gyrase, thereby inhibiting its function.

Another potential target for hydrazide derivatives is the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of this enzyme would lead to a compromised cell wall and subsequent bacterial cell death.

Furthermore, some phenoxy derivatives have been investigated as potential anti-mycobacterial agents, suggesting that the phenoxy moiety may contribute to activity against specific types of bacteria. nih.gov

Table 2: Potential Antibacterial Mechanisms of Action for Hydrazide Derivatives

Proposed MechanismTarget Enzyme/ProcessPotential Consequence for Bacteria
Inhibition of Cell Wall SynthesisMycolic Acid Synthesis (in Mycobacteria)Disruption of the outer membrane of mycobacteria.
Inhibition of Cell Wall SynthesisPeptidoglycan Biosynthesis (MurB enzyme)Weakening of the cell wall, leading to cell lysis.
Inhibition of DNA ReplicationDNA GyrasePrevention of DNA supercoiling and replication, leading to cell death.
Disruption of Quorum SensingVirulence Factor ProductionInhibition of bacterial communication and pathogenicity. nih.gov

Antifungal Mechanisms of Action

The antifungal mechanisms of this compound are not well-defined. However, studies on related acetamide (B32628) compounds provide potential avenues of investigation. A study on 2-chloro-N-phenylacetamide demonstrated that its antifungal activity against Aspergillus flavus likely involves a multi-pronged approach.

The primary proposed mechanism is the disruption of the fungal cell membrane through binding to ergosterol. researchgate.netscielo.br Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This mechanism is shared by established antifungal drugs like amphotericin B.

Additionally, the same study suggested a secondary mechanism involving the inhibition of DNA synthesis through the targeting of thymidylate synthase. researchgate.netscielo.br This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Its inhibition would halt DNA replication and cell division.

Table 3: Potential Antifungal Mechanisms of Action for Structurally Related Compounds

Proposed MechanismTarget Component/EnzymePotential Consequence for FungiReference Compound
Cell Membrane DisruptionErgosterolIncreased membrane permeability and leakage of cellular contents.2-chloro-N-phenylacetamide
Inhibition of DNA SynthesisThymidylate SynthaseCessation of DNA replication and cell proliferation.2-chloro-N-phenylacetamide

Antiviral Mechanisms of Action

There is limited experimental data on the antiviral mechanisms of action for this compound or closely related acetohydrazides. However, computational studies have begun to explore the potential of the broader class of phenoxyacetamide derivatives as antiviral agents.

An in-silico study investigated a series of 2-phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.gov The study suggested that these compounds could fit into the active site of the protease, with hydrogen bond acceptor and hydrophobic features being important for binding. nih.gov This indicates a potential mechanism of action involving the direct inhibition of a key viral enzyme. It is important to note that these are computational predictions and require experimental validation.

Another study on N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety showed that these compounds exhibited favorable antiviral activities against the tobacco mosaic virus (TMV). researchgate.net The mechanism was proposed to involve strong binding to the TMV coat protein. researchgate.net While structurally more distant, this finding suggests that acetamide derivatives can interfere with viral structural proteins.

General antiviral strategies often involve targeting various stages of the viral life cycle, such as attachment and entry into the host cell, replication of the viral genome, or the release of new viral particles. nih.govebsco.com Future research would be needed to determine if this compound acts through any of these established antiviral mechanisms.

Table 4: Potential Antiviral Mechanisms of Action for Structurally Related Compounds

Proposed MechanismTarget Viral ComponentPotential Consequence for VirusReference Compound Class
Inhibition of Viral ProteaseSARS-CoV-2 Main Protease (Mpro)Prevention of viral polyprotein processing and replication.2-Phenoxyacetamide derivatives (in silico)
Binding to Viral Coat ProteinTobacco Mosaic Virus (TMV) Coat ProteinInterference with viral assembly or function.N-(4-substituted phenyl) acetamide derivatives

Potential Applications in Non Clinical Domains

Agricultural Chemistry: Herbicide and Plant Growth Regulator Development

The phenoxyacetic acid scaffold is a well-established toxophore in the agrochemical industry, most notably represented by herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds often function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants. The hydrazide and hydrazone functionalities have also been investigated for their herbicidal properties.

Mode of Action in Plant Systems

While the specific mode of action for 2-[4-(sec-butyl)phenoxy]acetohydrazide has not been detailed in available research, it can be hypothesized based on its structural components. Phenoxyacetic acid derivatives are known to mimic the plant hormone auxin, leading to a cascade of effects including epinastic bending, stem swelling, and eventual tissue necrosis. This hormonal mimicry disrupts the plant's normal growth processes.

Additionally, some hydrazide and hydrazone derivatives have been found to inhibit photosynthetic electron transport, a different but equally effective herbicidal mechanism. These compounds can interfere with the function of photosystem II (PSII), blocking the flow of electrons and thereby halting the production of energy required for plant survival.

Structure-Activity Profiles for Phytotoxicity

The phytotoxicity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The presence of the sec-butyl group at the para-position of the phenoxy ring in this compound is a key structural feature. Studies on other substituted phenoxyacetate (B1228835) derivatives have shown that the type and position of alkyl or halogen substituents can significantly influence herbicidal activity and selectivity. For instance, research on other phenoxyacetic acid derivatives has demonstrated that specific substitutions can enhance their efficacy against broadleaf weeds while maintaining safety for grass crops. nih.gov

The following table presents data on the herbicidal activity of various substituted phenoxyacetic acid derivatives against different weed species, illustrating the impact of substitution on phytotoxicity.

CompoundSubstituentTarget WeedActivity
IIa2,4-dichloroAbutilon theophrastiHigh
IIr4-chloro-2-methylBrassica junceaHigh
Example 1DimethylaminoVariousEffective
Example 2DiethylaminoVariousEffective

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Materials Science: Precursors for Polymer Synthesis and Functional Materials

The acetohydrazide group in this compound presents opportunities for its use in materials science, particularly in the synthesis of novel polymers and functional materials. Hydrazides are known to be reactive functional groups that can participate in various polymerization and cross-linking reactions.

Incorporation into Polymeric Backbones

The bifunctional nature of this compound, with its reactive hydrazide group, allows for its potential incorporation into polymer backbones. It could theoretically react with dicarboxylic acids or their derivatives to form polyamides or with diisocyanates to form polyureas. The bulky sec-butylphenoxy side group would likely impart specific properties to the resulting polymer, such as increased solubility in organic solvents, altered thermal properties, and modified mechanical characteristics. The incorporation of such a side group could create polymers with unique architectures and functionalities.

Role as Cross-linking Agents or Monomers

Hydrazide groups are known to react with carbonyl groups (aldehydes and ketones) to form hydrazones. This reactivity can be exploited to use this compound as a cross-linking agent for polymers containing carbonyl functionalities. This cross-linking can improve the mechanical strength, thermal stability, and solvent resistance of the polymer.

Furthermore, with its reactive sites, the compound could serve as a specialty monomer in the synthesis of polymers for specific applications. The use of specialty monomers is a common strategy to tailor the properties of polymers for use in coatings, adhesives, and other advanced materials. syensqo.com

Analytical Chemistry: Ligands in Metal Complexation and Sensing

The acetohydrazide moiety is a well-known chelating group, capable of coordinating with a variety of metal ions. This property suggests that this compound could function as a ligand in analytical chemistry for the detection and quantification of metal ions.

The nitrogen and oxygen atoms of the acetohydrazide group can act as donor atoms, forming stable complexes with transition metals and other metal ions. The formation of these metal complexes often results in a change in the spectroscopic properties of the ligand, such as a shift in its absorption or fluorescence spectrum. This change can be used as a signal for the presence and concentration of the metal ion.

The sec-butylphenoxy group can influence the solubility, stability, and selectivity of the metal complexes. The lipophilic nature of this group might make the ligand and its complexes suitable for applications in non-aqueous media or for the extraction of metal ions from aqueous solutions. While no specific studies on the metal complexation behavior of this compound were found, the general principles of coordination chemistry suggest its potential in this area.

Chelation Properties with Transition Metals

The hydrazide group is a known chelating agent, capable of coordinating with metal ions. Hydrazides and their derivatives, hydrazones, can act as bidentate or polydentate ligands, binding to transition metals through the carbonyl oxygen and the terminal amino nitrogen atoms. researchgate.net This interaction forms stable chelate rings. The specific binding affinity and selectivity for different transition metals would depend on factors like the steric hindrance from the sec-butyl group and the electronic effects of the phenoxy ring. However, no experimental studies confirming or detailing the chelation behavior of this compound with transition metals have been published.

Applications in Spectrophotometric or Electrochemical Sensors

The chelating ability of hydrazide derivatives is often exploited in the development of chemical sensors. The binding of a specific metal ion can lead to a change in the electronic properties of the molecule, resulting in a detectable signal, such as a color change (for spectrophotometric sensors) or a change in electrical potential or current (for electrochemical sensors).

Although the development of electrochemical sensors for the detection of hydrazine (B178648) (N₂H₄) itself is a well-established field of research, nih.govresearchgate.net the use of this compound as a component of a sensor for detecting other analytes (like metal ions) is not described in the literature.

Catalysis: Role as Ligands or Organocatalysts in Organic Transformations

Hydrazide-containing molecules have been explored both as ligands in metal-catalyzed reactions and as purely organic catalysts (organocatalysts).

Asymmetric Catalysis Potential

Chiral hydrazides have been successfully employed as organocatalysts in asymmetric reactions, such as the Diels-Alder reaction. rsc.org They can activate substrates through the formation of chiral iminium ions. nih.gov The potential for this compound in asymmetric catalysis would necessitate the introduction of a chiral center or its use in conjunction with a chiral auxiliary, as the parent molecule is achiral. No such applications have been reported.

Metal-mediated Reactions

The hydrazide moiety can serve as a ligand to stabilize and modulate the reactivity of a metal center in various catalytic transformations. Hydrazide and hydrazone ligands have been used in palladium-catalyzed cross-coupling reactions and in complexes designed for electrocatalytic processes. nih.govnih.govnih.gov For instance, oxalohydrazide ligands have been shown to be effective in copper-catalyzed C-O coupling reactions. nih.gov There is currently no research available that investigates the use of this compound as a ligand in any metal-mediated reactions.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of hydrazides, including 2-[4-(sec-butyl)phenoxy]acetohydrazide, traditionally involves the hydrazinolysis of corresponding esters with hydrazine (B178648) hydrate (B1144303). nih.gov While effective, these methods can involve lengthy reaction times and the use of organic solvents. mdpi.comresearchgate.net Future research is focusing on "green chemistry" principles to develop more sustainable and efficient synthetic protocols.

Key areas for development include:

Microwave-Assisted Synthesis: This technique offers significant advantages over conventional heating, such as faster reaction rates, higher yields, increased product purity, and reduced energy consumption. researchgate.netegranth.ac.in An expeditious, solvent-free, one-pot method for preparing hydrazides from corresponding acids under microwave irradiation has been shown to be superior to conventional methods, boasting a higher atom economy and a significantly lower environmental (E) factor. researchgate.net

Mechanochemical Synthesis: Methods like liquid-assisted grinding (LAG) can produce hydrazone derivatives in excellent yields (>99%) with minimal or no solvent, presenting a highly sustainable alternative to solution-based synthesis. rsc.org

Organocatalysis: The use of biodegradable and reusable organocatalysts, such as L-proline, can facilitate the synthesis of hydrazide derivatives under solvent-free conditions, leading to high yields, short reaction times, and lower costs. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Hydrazides
ParameterConventional Method (e.g., Reflux)Green Method (e.g., Microwave)Reference
Solvent Use Typically requires organic solvents (e.g., ethanol)Often solvent-free researchgate.net
Reaction Time Several hours (e.g., 6-9 hours)Seconds to minutes (e.g., 60-200 seconds) researchgate.net
Energy Consumption HighSignificantly lower (180-400 times less) researchgate.net
Yield GoodOften higher researchgate.net
Atom Economy ModerateHigher researchgate.net

Advanced Mechanistic Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics in model systems)

Understanding how compounds like this compound exert their biological effects at a molecular level is crucial for their development. "Omics" technologies, which allow for the large-scale study of biological molecules, offer a powerful, systems-level approach to elucidating mechanisms of action. biobide.comnih.gov

Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org By treating a model system (e.g., cancer cells, bacteria) with the compound, researchers can identify changes in protein expression or post-translational modifications. This can reveal the specific protein targets or pathways affected by the compound, providing direct insight into its mechanism. researchgate.net

Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org By profiling the changes in the metabolome after exposure to the compound, scientists can understand its impact on cellular metabolic pathways and processes. biobide.com

Integrating these omics datasets can provide a holistic view of the compound's biological impact, accelerating the identification of its primary targets and any off-target effects. nih.gov

Exploration of Polypharmacology and Multi-target Approaches

The traditional "one molecule, one target" paradigm of drug discovery is shifting towards a polypharmacological approach, where a single compound is designed to interact with multiple targets. This strategy can be particularly effective for complex diseases. Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, suggesting they may act on multiple targets. mdpi.comnih.gov

Future research on this compound could involve screening it and its derivatives against a wide panel of biological targets (e.g., different enzymes, receptors). This could uncover novel multi-target profiles, potentially leading to the development of compounds with enhanced efficacy or the ability to overcome drug resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science. nih.gov These computational tools can be applied to the design and optimization of novel derivatives of this compound. nih.govspringernature.com

Property Prediction: ML models, particularly deep neural networks (DNNs), can be trained on existing chemical datasets to predict the biological activity, and other properties of new, unsynthesized molecules. nih.gov This allows for the in silico screening of vast virtual libraries of derivatives to identify the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By providing the model with a target profile (e.g., high activity against a specific enzyme, low predicted toxicity), it can generate novel hydrazide structures that are optimized for those endpoints. springernature.com

Reaction Prediction: AI can also be used to predict the outcomes of chemical reactions, helping chemists to design more efficient and successful synthetic routes. nih.gov

Expanding Applications in Emerging Non-Clinical Fields

Beyond potential pharmaceutical applications, the hydrazide functional group is a key intermediate in the synthesis of agrochemicals and compounds with industrial uses. rjptonline.orgegranth.ac.in The unique combination of the phenoxy and hydrazide moieties in this compound suggests potential for broader applications.

Agrochemicals: Related aryloxy-phenoxy propionate (B1217596) compounds are widely used as herbicides. mdpi.com Research could explore the potential herbicidal or plant growth-regulating activities of this compound and its derivatives. Maleic hydrazide is a well-known example of a hydrazide used as an herbicide. egranth.ac.in

Material Science: Hydrazides can be used in the manufacturing of polymers and glues. mdpi.com The specific properties imparted by the sec-butylphenoxy group could be investigated for the development of new materials with unique characteristics.

Corrosion Inhibitors: Certain hydrazide derivatives have been utilized as effective corrosion inhibitors for mild steel, suggesting another potential industrial application. rjptonline.org

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(sec-butyl)phenoxy]acetohydrazide?

The compound is typically synthesized via hydrazinolysis of its ester precursor. For example, ethyl 2-(4-substituted-phenoxy)acetate derivatives react with hydrazine hydrate in refluxing ethanol (4–5 hours) to yield the hydrazide. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol or methanol . Adjustments in stoichiometry (e.g., 1.2 equivalents of hydrazine) may optimize yields .

Q. How can researchers confirm the purity and structural integrity of this compound?

Characterization involves a combination of spectroscopic techniques:

  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3200–3300 cm⁻¹ (N-H stretching) confirm the hydrazide moiety .
  • NMR : 1H^1H-NMR signals for the sec-butyl group (δ 0.8–1.6 ppm, multiplet) and the phenoxy-acetohydrazide backbone (δ 4.5–5.0 ppm for OCH2_2CO) are critical .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol and methanol are preferred due to the compound’s moderate polarity. For example, cooling a saturated ethanolic solution after reflux yields high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

X-ray crystallography reveals that N–H⋯O/N hydrogen bonds form layered structures, as seen in analogous hydrazides. These interactions affect melting points, solubility, and stability. For instance, shorter N–N bond lengths (e.g., 1.413 Å) suggest electron delocalization, which may enhance thermal stability .

Q. What strategies are effective for designing bioactive hydrazone derivatives from this compound?

  • Condensation with aldehydes : React with substituted benzaldehydes (e.g., 3-chloro, 4-nitro) in methanol/chloroform (1:1) under acid catalysis (acetic acid) to form Schiff bases. Yields >90% are achievable with 5-hour reflux .
  • Biological screening : Evaluate antimicrobial or enzyme-inhibitory activity using modified Ellman’s method (for anticholinesterase activity) or broth microdilution (for antibacterial assays) .

Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculates lattice energies, molecular electrostatic potentials, and frontier orbital distributions. For example, DFT can predict sites prone to nucleophilic attack (e.g., the hydrazide NH2_2 group) or explain regioselectivity in cyclization reactions .

Data Contradiction and Optimization Analysis

Q. Why do reported reaction times for hydrazinolysis vary across studies?

Discrepancies arise from differences in substituent electronic effects and solvent polarity. For example, electron-withdrawing groups on the phenyl ring may accelerate hydrazinolysis (3–4 hours) compared to electron-donating groups (5–6 hours) .

Q. How can conflicting bioactivity results for hydrazone derivatives be resolved?

  • Structural tweaks : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity and binding to microbial targets .
  • Crystallographic validation : Compare bioactive vs. inactive derivatives using X-ray data to identify critical hydrogen-bonding motifs .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times for hydrazone formation .
  • Advanced characterization : Employ HRMS and single-crystal XRD to resolve ambiguities in regiochemistry .
  • Computational pairing : Combine experimental FT-IR/NMR with DFT-simulated spectra to validate tautomeric forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.